(Z)-2-cyano-N-[3-[ethylsulfonyl(methyl)amino]propyl]-3-(4-methylphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-[3-[ethylsulfonyl(methyl)amino]propyl]-3-(4-methylphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, ethylsulfonyl, and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-[3-[ethylsulfonyl(methyl)amino]propyl]-3-(4-methylphenyl)prop-2-enamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde, ethylsulfonyl chloride, and methylamine.
Formation of Intermediate: The first step involves the formation of an intermediate through the reaction of 4-methylbenzaldehyde with a suitable cyano-containing reagent under basic conditions.
Addition of Ethylsulfonyl Group: The intermediate is then reacted with ethylsulfonyl chloride in the presence of a base to introduce the ethylsulfonyl group.
Amidation: Finally, the intermediate undergoes amidation with methylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ethylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-cyano-N-[3-[ethylsulfonyl(methyl)amino]propyl]-3-(4-methylphenyl)prop-2-enamide can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could be explored for therapeutic applications.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (Z)-2-cyano-N-[3-[ethylsulfonyl(methyl)amino]propyl]-3-(4-methylphenyl)prop-2-enamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or other interactions, while the ethylsulfonyl and methylamino groups could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a dimethylamino group instead of an ethylsulfonyl group.
(Z)-2-cyano-N-[3-(ethylamino)propyl]-3-(4-methylphenyl)prop-2-enamide: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the ethylsulfonyl group in (Z)-2-cyano-N-[3-[ethylsulfonyl(methyl)amino]propyl]-3-(4-methylphenyl)prop-2-enamide distinguishes it from similar compounds, potentially offering unique chemical reactivity and biological activity. This uniqueness could be leveraged in the development of new materials or pharmaceuticals with specific desired properties.
Properties
IUPAC Name |
(Z)-2-cyano-N-[3-[ethylsulfonyl(methyl)amino]propyl]-3-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-24(22,23)20(3)11-5-10-19-17(21)16(13-18)12-15-8-6-14(2)7-9-15/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,21)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBLBSHUQRBFGB-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CCCNC(=O)C(=CC1=CC=C(C=C1)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N(C)CCCNC(=O)/C(=C\C1=CC=C(C=C1)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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